molecular formula C8H10N4O3 B8135487 1,3,7-TrimethyluricAcid-d9

1,3,7-TrimethyluricAcid-d9

Cat. No.: B8135487
M. Wt: 219.25 g/mol
InChI Key: BYXCFUMGEBZDDI-GQALSZNTSA-N
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Description

1,3,7-TrimethyluricAcid-d9, also known as caffeine-d9, is a deuterium-substituted isotopologue of caffeine. This compound is structurally similar to caffeine, with the key difference being the substitution of hydrogen atoms with deuterium in the three methyl groups. Deuterium is a stable, non-radioactive isotope of hydrogen, which makes caffeine-d9 useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of caffeine-d9 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated methanol and other deuterated reagents in a controlled environment to achieve high yields of the deuterated compound. The production process is optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,7-TrimethyluricAcid-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of caffeine-d9, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,3,7-TrimethyluricAcid-d9 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the metabolic pathways of caffeine and its derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of caffeine.

    Industry: Utilized in the food and beverage industry for quality control and testing purposes.

Mechanism of Action

The mechanism of action of 1,3,7-TrimethyluricAcid-d9 is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters like dopamine and norepinephrine. The presence of deuterium alters the pharmacokinetics of the compound, making it less susceptible to metabolic degradation and prolonging its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-TrimethyluricAcid-d9 is unique due to the presence of deuterium, which alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Properties

IUPAC Name

1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3,2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFUMGEBZDDI-GQALSZNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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